molecular formula C55H72N7O9PS B13723456 PC Biotin Phosphoramidite

PC Biotin Phosphoramidite

Cat. No.: B13723456
M. Wt: 1038.2 g/mol
InChI Key: XSOZHGRMILVYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PC Biotin Phosphoramidite is a photocleavable biotinylation reagent used in the synthesis of oligonucleotides. This compound is particularly valuable in molecular biology and biotechnology for its ability to facilitate the capture and release of biotin-labeled DNA. The unique feature of this compound is its photocleavable linker, which allows for the controlled release of biotinylated molecules upon exposure to near-UV light .

Preparation Methods

Synthetic Routes and Reaction Conditions

PC Biotin Phosphoramidite is synthesized through a series of chemical reactions involving the incorporation of a biotin moiety into a phosphoramidite structure. The synthesis typically involves the following steps:

    Formation of the Biotinylated Intermediate: Biotin is first activated and then coupled with a suitable linker molecule.

    Phosphoramidite Formation: The biotinylated intermediate is then reacted with a phosphoramidite reagent to form the final product.

The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate the coupling reactions. The process is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated equipment. The process is optimized for efficiency and scalability, ensuring consistent quality and high throughput. The use of automated synthesizers allows for precise control over reaction parameters, minimizing the risk of contamination and ensuring reproducibility .

Chemical Reactions Analysis

Types of Reactions

PC Biotin Phosphoramidite undergoes several types of chemical reactions, including:

    Photocleavage: Upon exposure to near-UV light, the photocleavable linker is cleaved, releasing the biotinylated molecule.

    Coupling Reactions: The phosphoramidite group reacts with the 5’-hydroxyl group of an oligonucleotide, forming a stable phosphodiester bond.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PC Biotin Phosphoramidite has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of PC Biotin Phosphoramidite involves the following steps:

Comparison with Similar Compounds

PC Biotin Phosphoramidite is unique due to its photocleavable linker, which allows for controlled release of biotinylated molecules. Similar compounds include:

These compounds share similar properties but differ in their specific applications and the types of modifications they introduce to oligonucleotides.

Properties

Molecular Formula

C55H72N7O9PS

Molecular Weight

1038.2 g/mol

IUPAC Name

6-[5-[3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoylamino]-N-[[3-[1-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethyl]-4-nitrophenyl]methyl]hexanamide

InChI

InChI=1S/C55H72N7O9PS/c1-38(2)61(39(3)4)72(70-34-16-32-56)71-40(5)47-35-41(22-31-48(47)62(66)67)36-58-52(64)20-12-9-15-33-57-51(63)21-14-13-19-50-53-49(37-73-50)60(54(65)59-53)55(42-17-10-8-11-18-42,43-23-27-45(68-6)28-24-43)44-25-29-46(69-7)30-26-44/h8,10-11,17-18,22-31,35,38-40,49-50,53H,9,12-16,19-21,33-34,36-37H2,1-7H3,(H,57,63)(H,58,64)(H,59,65)

InChI Key

XSOZHGRMILVYEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC(C)C1=C(C=CC(=C1)CNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)N(C(=O)N3)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)[N+](=O)[O-]

Origin of Product

United States

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